2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone
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Overview
Description
2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone is a synthetic organic compound that features a furan ring, a benzimidazole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the benzimidazole moiety: This often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of the furan and benzimidazole units: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base.
Introduction of the piperidine ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole moiety can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA or KMnO4 can be used.
Reduction: Catalysts like Pd/C or PtO2 in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and related oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving furan and benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and benzimidazole rings could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-3-yl)-1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]ethanone
- 2-(furan-3-yl)-1-[3-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone
Uniqueness
2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone is unique due to the presence of the 6-methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-5-16-17(9-13)21-19(20-16)15-3-2-7-22(11-15)18(23)10-14-6-8-24-12-14/h4-6,8-9,12,15H,2-3,7,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPXREWOMIGARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)C(=O)CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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